9-Hydroperoxyoctadecanoic acid
Description
Context of Oxylipin Metabolism
Oxylipins are a diverse class of bioactive lipid mediators that are formed from the oxidation of polyunsaturated fatty acids (PUFAs). mdpi.comnih.gov In both plants and animals, these molecules are central to a wide array of signaling pathways that regulate processes such as growth, development, inflammation, and immune responses. mdpi.comnih.govufs.ac.za The formation of oxylipins is primarily initiated by the action of enzymes like lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450s (CYPs), as well as through non-enzymatic autoxidation. nih.govacs.org
9-HPODE is a primary product of the lipoxygenase pathway, specifically resulting from the action of 9-lipoxygenase (9-LOX) on linoleic acid. frontiersin.orgunito.it This hydroperoxide can then be further metabolized into a variety of other bioactive compounds, including the corresponding hydroxy derivative, 9-hydroxyoctadecadienoic acid (9-HODE). mdpi.comnih.gov The conversion of 9-HPODE is a critical branching point in the oxylipin metabolic network, leading to the generation of molecules with distinct biological activities.
In plants, the oxylipin pathway, which includes the formation of 9-HPODE, is integral to defense mechanisms against pathogens and pests. frontiersin.orgnih.gov For instance, certain oxylipins derived from 9-HPODE can act as signaling molecules to activate defense gene expression. nih.gov In mammals, 9-HPODE and its downstream metabolites are involved in inflammatory processes and have been implicated in various diseases. mdpi.comnih.gov
Overview of its Significance in Research
The scientific community has shown significant interest in 9-HPODE due to its multifaceted roles in biology. Research has highlighted its importance in understanding fundamental cellular processes and its potential as a biomarker for certain conditions.
Studies have demonstrated that 9-HPODE can influence cellular signaling and gene expression. For example, in the fungus Aspergillus flavus, 9-HPODE has been shown to stimulate the expression of genes related to aflatoxin biosynthesis. plos.org In human endothelial cells, the production of 9-HODE, derived from 9-HPODE, can be influenced by various stimuli and may have functional effects within the endothelium. nih.gov
Furthermore, research has linked 9-HPODE and its derivatives to various disease states. Elevated levels of 9-HODE have been observed in inflammatory conditions. mdpi.com Recent studies have also implicated 9-HODE in the process of skin photoaging, where it contributes to chronic inflammation and alterations in the extracellular matrix. nih.gov In the context of non-alcoholic fatty liver disease (NAFLD), higher concentrations of 9-HODE have been found in patients with more advanced stages of the disease. nih.gov
The table below summarizes key research findings related to the biological significance of 9-HPODE and its derivative, 9-HODE.
| Biological System | Research Finding | Reference |
| Fungi (Aspergillus flavus) | 9-HPODE stimulates the expression of genes involved in aflatoxin biosynthesis. | plos.org |
| Human Endothelial Cells | These cells convert linoleic acid to 9-HODE, which may have intracellular functional effects. | nih.gov |
| Human Skin | 9-HODE levels increase with high UV exposure in older individuals and contribute to photoaging. | nih.gov |
| Human Liver (NAFLD) | Higher concentrations of 9-HODE are present in patients with more severe non-alcoholic fatty liver disease. | nih.gov |
| Plant-Pathogen Interactions | 9-oxylipins, derived from 9-HPODE, contribute to resistance against certain fungal pathogens in maize. | frontiersin.org |
The ongoing investigation into 9-Hydroperoxyoctadecanoic acid continues to unravel its complex roles in health and disease, offering potential avenues for new therapeutic strategies and a deeper understanding of lipid metabolism.
Properties
CAS No. |
45266-55-5 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
9-hydroperoxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h17,21H,2-16H2,1H3,(H,19,20) |
InChI Key |
MFKSJJRHFQTBDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OO |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of 9 Hydroperoxyoctadecanoic Acid
Enzymatic Pathways and Catalysis
The enzymatic generation of 9-HPODE from C18 polyunsaturated fatty acids like linoleic acid and alpha-linolenic acid is a highly regulated process. The specificity of the enzymes involved dictates the position and stereochemistry of the resulting hydroperoxide, which in turn determines the downstream metabolic fate and biological activity of the subsequent oxylipins.
Lipoxygenase (LOX) Catalysis
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. nih.gov This reaction is the primary and most well-characterized pathway for the formation of 9-HPODE.
Regio- and Stereospecific Dioxygenation (e.g., at C9)
A key feature of LOX catalysis is its high degree of regio- and stereospecificity. nih.gov Depending on the specific LOX isoform and the reaction conditions, oxygen can be inserted at different positions on the fatty acid backbone. In the case of 9-HPODE formation from linoleic acid, the enzyme specifically targets the C9 position. This results in the formation of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid. mdpi.comnih.gov The "S" configuration denotes the specific stereochemistry at the carbon atom bearing the hydroperoxy group. This precise control over the reaction outcome is a hallmark of enzymatic catalysis, distinguishing it from non-enzymatic autoxidation which typically yields a racemic mixture of hydroperoxides.
Substrate Specificity (e.g., Linoleic Acid, Alpha-Linolenic Acid)
Plant lipoxygenases typically utilize C18 polyunsaturated fatty acids, with linoleic acid and alpha-linolenic acid being the most common natural substrates. nih.govnoaa.gov The structure of the fatty acid, including the number and position of double bonds, influences its suitability as a substrate for a particular LOX isoform. For instance, maize 9-lipoxygenase readily oxidizes both linoleic acid and alpha-linolenic acid to their respective 9(S)-hydroperoxides. nih.gov The specificity of different LOX enzymes for these substrates can vary, which contributes to the diversity of oxylipin profiles observed in different organisms and tissues.
Interactive Data Table: Substrate Specificity of Selected Lipoxygenases
| Enzyme Source | Preferred Substrate(s) | Major Product(s) |
| Maize (Zea mays) 9-LOX | Linoleic acid, Alpha-linolenic acid | 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid |
| Soybean (Glycine max) LOX-1 | Linoleic acid, Alpha-linolenic acid | Primarily 13-hydroperoxides, but can form 9-hydroperoxides under certain conditions |
| Potato (Solanum tuberosum) StLOX1 | C18 fatty acids (Linoleic, Alpha-linolenic) | (9S)-hydroperoxides |
| Arabidopsis thaliana AtLOX1 | C18 fatty acids (Linoleic, Alpha-linolenic) | (9S)-hydroperoxides |
Role of Specific LOX Isoforms (e.g., LOX-1 in barley, 9-LOXs in plants)
The production of 9-HPODE is governed by specific isoforms of lipoxygenase, often referred to as 9-LOXs. These enzymes are widespread in the plant kingdom and play crucial roles in various physiological processes, including defense against pathogens and developmental regulation. For example, a 9-LOX gene in Nicotiana benthamiana is induced by pathogen attack and efficiently converts linoleic acid to 9-HPOD. Similarly, maize seeds are a rich source of a 9-lipoxygenase that produces 9(S)-hydroperoxides from both linoleic and alpha-linolenic acids. nih.gov In contrast, other LOX isoforms, such as soybean LOX-1, predominantly produce 13-hydroperoxides, although the product specificity can be influenced by factors like pH.
Hydrogen Abstraction and Peroxyl Radical Formation
The catalytic cycle of lipoxygenase begins with the stereospecific abstraction of a hydrogen atom from a methylene (B1212753) group within the cis,cis-1,4-pentadiene system of the fatty acid substrate. nih.gov This initial step is rate-limiting and results in the formation of a carbon-centered pentadienyl radical. Subsequently, molecular oxygen, which is not bound to the enzyme's active site, reacts with this radical in a highly controlled manner. nih.gov This leads to the formation of a fatty acid peroxyl radical. mdpi.com The final step involves the reduction of this peroxyl radical to the corresponding hydroperoxide, thus completing the catalytic cycle. mdpi.com
Other Dioxygenases (e.g., α-dioxygenases, heme-containing dioxygenases)
While lipoxygenases are the primary enzymes responsible for 9-HPODE biosynthesis, other dioxygenases may also contribute to the oxidation of fatty acids, although their specific role in forming the 9-hydroperoxy isomer is less clearly defined.
Plant α-dioxygenases are known to catalyze the formation of 2-hydroperoxy fatty acids, which are intermediates in the α-oxidation pathway. Their activity on substrates like linoleic acid to produce other positional isomers, including 9-HPODE, is not well-established.
Heme-containing dioxygenases, such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, are primarily known for their role in the metabolism of other molecules like tryptophan. While heme-containing proteins can catalyze the degradation of pre-existing 9-hydroperoxyoctadecanoic acid, their direct involvement in its de novo synthesis from linoleic or alpha-linolenic acid is not a recognized primary metabolic pathway. noaa.gov The interaction of heme and hemeproteins with lipoxygenase activity has been observed, with some studies indicating an inhibitory effect on hydroperoxide generation.
Biosynthetic Precursors and Substrates
The synthesis of 9-HPODE is contingent on the availability of specific polyunsaturated fatty acid (PUFA) substrates. These fatty acids are typically esterified in membrane lipids and must be liberated to become accessible to the biosynthetic enzymes.
The primary substrates for the synthesis of 9-HPODE are 18-carbon polyunsaturated fatty acids that contain a (1Z,4Z)-pentadiene system. annualreviews.org In plants, the most common PUFAs utilized by the LOX pathway are linoleic acid (18:2) and α-linolenic acid (18:3). mdpi.comresearchgate.net These fatty acids serve as the precursors that are converted into their respective hydroperoxy derivatives. researchgate.net
The enzyme responsible for this conversion is 9-lipoxygenase (9-LOX), which catalyzes the regio- and stereo-specific insertion of molecular oxygen into the fatty acid chain. annualreviews.org When linoleic acid is the substrate, 9-LOX specifically oxygenates the C-9 position, leading to the formation of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HPODE). nih.gov Similarly, when α-linolenic acid is used as the substrate, the product is 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9(S)-HPOT). nih.govresearchgate.net
The specificity of different lipoxygenase isoforms determines whether the 9-hydroperoxy or the 13-hydroperoxy derivative is formed. annualreviews.org While the 13-LOX pathway leads to the synthesis of jasmonic acid and other related compounds, the 9-LOX pathway, and consequently the production of 9-HPODE, is involved in regulating processes such as lateral root development and defense responses against pathogens. mdpi.comnih.gov
Table 1: Primary PUFA Substrates for 9-HPODE Biosynthesis
| Substrate | Chemical Formula | Enzyme | Product |
|---|---|---|---|
| Linoleic Acid | C18H32O2 | 9-Lipoxygenase | 9(S)-Hydroperoxyoctadecadienoic acid (9-HPODE) |
| α-Linolenic Acid | C18H30O2 | 9-Lipoxygenase | 9(S)-Hydroperoxyoctadecatrienoic acid (9-HPOT) |
Polyunsaturated fatty acids are integral components of cellular membranes, primarily found esterified in phospholipids. For the biosynthesis of 9-HPODE to occur, these fatty acid precursors must first be released from the membrane lipids in their free form. This crucial step is catalyzed by lipolytic enzymes, particularly phospholipases. researchgate.netmdpi.com
Upon cellular stimulation, such as wounding or pathogen attack in plants, phospholipases are activated. researchgate.net These enzymes hydrolyze the ester bonds in phospholipids, releasing free fatty acids like linoleic acid and α-linolenic acid into the cytoplasm. researchgate.net Once liberated, these PUFAs become available as substrates for the lipoxygenase enzymes. In human endothelial cells, for instance, the release of linoleic acid from cellular lipids is a prerequisite for its conversion to 9-hydroxyoctadecadienoic acid (9-HODE), a downstream product of 9-HPODE. nih.gov This release mechanism ensures that the production of potent signaling molecules like 9-HPODE is tightly regulated and initiated only in response to specific stimuli.
Cellular and Subcellular Localization of Biosynthesis
The biosynthesis of 9-HPODE is compartmentalized within the cell, with different steps of the pathway occurring in specific locations. The initial step, the release of PUFAs from membrane lipids, inherently occurs at the cellular membranes where these lipids reside.
In plants, the lipoxygenase-mediated reaction is understood to begin at the plasmalemma (cell membrane) and proceed into the cytoplasm. mdpi.com Studies on the subcellular localization of lipoxygenase enzymes have provided further insights. In pea roots, for example, LOX activity was found to be localized in two distinct fractions that were separate from major organelles like mitochondria, microbodies, and plastids, suggesting the existence of fragile, specialized organelles for this process. documentsdelivered.com
In Arabidopsis, roots exhibit strong 9-lipoxygenase activity, and the expression of 9-LOX genes has been observed in root primordia, indicating a key role for the 9-LOX pathway in root development. nih.gov The localization of these enzymes to specific tissues and subcellular compartments underscores the targeted and regulated nature of 9-HPODE synthesis, ensuring that its signaling functions are executed at the right time and place.
Non Enzymatic Formation Mechanisms of 9 Hydroperoxyoctadecanoic Acid
Autoxidation Processes
Autoxidation is a non-enzymatic, free-radical chain reaction that represents a major pathway for the oxidation of polyunsaturated fatty acids like linoleic acid. nih.gov The process is initiated by the abstraction of a hydrogen atom, leading to a cascade of reactions with molecular oxygen.
The mechanism begins with the removal of a hydrogen atom from the C-11 position of linoleic acid. This carbon is particularly susceptible to abstraction because it is a bis-allylic position, situated between two double bonds (at C-9 and C-12). nih.gov This initial step forms a pentadienyl radical, which is stabilized by resonance, delocalizing the unpaired electron across carbons 9, 11, and 13. nih.gov
Molecular oxygen then reacts with this pentadienyl radical. The addition of oxygen can occur at either end of the conjugated system, specifically at the C-9 or C-13 positions. This reaction forms conjugated diene peroxyl radicals. These highly reactive peroxyl radicals propagate the chain reaction by abstracting a hydrogen atom from another linoleic acid molecule. This propagation step yields a lipid hydroperoxide—either 9-HPODE or 13-HPODE—and a new fatty acid radical, continuing the cycle. nih.gov The primary stable products of linoleic acid autoxidation are these conjugated diene hydroperoxides. nih.gov
The autoxidation of linoleic acid results in four main hydroperoxide products, which are stereoisomers of 9-HPODE and 13-HPODE. The configuration of the double bonds in the resulting 9-HPODE is typically 10-trans, 12-cis. nih.gov
Table 1: Key Stages of Linoleic Acid Autoxidation
| Stage | Description | Key Intermediates/Products |
|---|---|---|
| Initiation | Abstraction of a hydrogen atom from the C-11 position of linoleic acid. | Pentadienyl Radical |
| Propagation | The pentadienyl radical reacts with molecular oxygen (O₂). The resulting peroxyl radical abstracts a hydrogen from another linoleic acid molecule. | Peroxyl Radicals, 9-HPODE, 13-HPODE |
| Termination | Two radical species react to form a stable, non-radical product. | Non-radical lipid dimers |
Singlet Oxygen-Dependent Reactions
Distinct from free-radical pathways, linoleic acid can be oxidized by singlet molecular oxygen (¹O₂), an electronically excited, non-radical form of oxygen. nih.gov This process occurs through a concerted 'ene' reaction mechanism and yields a different profile of hydroperoxide isomers compared to autoxidation.
Singlet oxygen reacts directly with the double bonds of linoleic acid. When it reacts at the C-9/C-10 or C-12/C-13 double bonds, it leads to the formation of hydroperoxides with the hydroperoxy group located at one of the carbons of the original double bond. This reaction results in a mixture of conjugated and unconjugated hydroperoxides. The oxidation of linoleates by singlet oxygen can produce 9-HPODE, 10-HPODE, 12-HPODE, and 13-HPODE. nih.gov The formation of unconjugated hydroperoxides, such as 10-HPODE and 12-HPODE, is a unique characteristic of singlet oxygen-mediated oxidation. nih.gov
This pathway is particularly relevant in biological systems under photo-oxidative stress, where photosensitizers can absorb light energy and transfer it to molecular oxygen to generate singlet oxygen. nih.gov The reaction of singlet oxygen with linoleic acid produces racemic mixtures of the resulting hydroperoxides, meaning both S and R stereoisomers are formed in approximately equal amounts. wikipedia.org
Table 2: Comparison of Hydroperoxide Products from Autoxidation vs. Singlet Oxygen Oxidation of Linoleic Acid
| Oxidation Pathway | Primary Products | Key Features |
|---|---|---|
| Autoxidation | 9-HPODE, 13-HPODE (conjugated dienes) | Free-radical chain reaction; initiated by hydrogen abstraction at C-11. nih.gov |
| Singlet Oxygen | 9-HPODE, 10-HPODE, 12-HPODE, 13-HPODE (conjugated and unconjugated dienes) | Non-radical 'ene' reaction; direct attack on double bonds. wikipedia.orgnih.gov |
Radical-Driven Pathways
Radical-driven pathways encompass the free-radical chain reactions responsible for lipid peroxidation, with autoxidation being the most prominent example. These pathways are fundamentally characterized by three phases: initiation, propagation, and termination. nih.gov
Initiation: The process begins with the formation of a fatty acid radical. This can be triggered by various initiators, including reactive oxygen species (ROS) such as the hydroxyl radical (•OH), or through exposure to initiators like ozone. copernicus.org The initiator abstracts a hydrogen atom from the vulnerable bis-allylic C-11 position of linoleic acid, generating the carbon-centered pentadienyl radical. nih.gov
Propagation: This phase involves a self-perpetuating cycle. The pentadienyl radical rapidly reacts with ground-state molecular oxygen (O₂) to form a peroxyl radical (LOO•). This peroxyl radical is a key intermediate that drives the chain reaction forward by abstracting a hydrogen atom from a neighboring unsaturated fatty acid molecule (LH). This step regenerates a fatty acid radical (L•), which can start the cycle anew, and forms a lipid hydroperoxide (LOOH), such as 9-HPODE. nih.gov The presence of an efficient hydrogen atom donor, such as an antioxidant, is required to effectively trap the peroxyl radical as a hydroperoxide. nih.gov
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. This can occur through the reaction of two peroxyl radicals, a peroxyl radical with a fatty acid radical, or two fatty acid radicals.
Heme-initiated decomposition of fatty acid hydroperoxides can also create alkoxyl radicals that propagate a complex series of reactions, leading to various secondary products. nih.govtandfonline.com These overarching radical-driven mechanisms are central to the non-enzymatic formation of 9-HPODE and other lipid hydroperoxides in biological systems experiencing oxidative stress. wikipedia.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 9-Hydroperoxyoctadecanoic acid | 9-HPODE |
| 13-Hydroperoxyoctadecanoic acid | 13-HPODE |
| 10-Hydroperoxyoctadecanoic acid | 10-HPODE |
| 12-Hydroperoxyoctadecanoic acid | 12-HPODE |
| 11-Hydroperoxyoctadecanoic acid | 11-HPODE |
| Linoleic Acid | LA |
| Singlet Molecular Oxygen | ¹O₂ |
| Hydroxyl Radical | •OH |
| Peroxyl Radical | LOO• |
| Alkoxyl Radical | LO• |
Metabolic Fate and Downstream Enzymatic Conversions of 9 Hydroperoxyoctadecanoic Acid
Conversion to Hydroxy Fatty Acids (e.g., 9-Hydroxyoctadecadienoic acid, 9-HODE; 9-Hydroxyoctadecatrienoic acid, 9-HOTrE)
One of the primary metabolic routes for 9-HPODE is its reduction to the corresponding stable hydroxy fatty acid, 9-hydroxyoctadecadienoic acid (9-HODE). This conversion is a critical step, as 9-HODE is a signaling molecule involved in various biological processes. The reduction is typically carried out by peroxidases or reductases, such as glutathione (B108866) peroxidases, which utilize reducing agents like glutathione to convert the hydroperoxy group (-OOH) into a hydroxyl group (-OH). In mammalian systems, the oxidation of low-density lipoproteins (LDL) leads to the formation of esterified 9-HPODE, which is then rapidly reduced to 9-HODE. caymanchem.com
Similarly, the 9-lipoxygenase pathway can act on α-linolenic acid to produce 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). This intermediate is subsequently reduced to its corresponding hydroxy fatty acid, 9-hydroxyoctadecatrienoic acid (9-HOTrE). Both 9-HODE and 9-HOTrE are recognized as important lipid mediators.
| Substrate | Enzyme Family | Product | Biological Context |
| 9-Hydroperoxyoctadecanoic acid (9-HPODE) | Peroxidases / Reductases | 9-Hydroxyoctadecadienoic acid (9-HODE) | General metabolic reduction, Mammalian LDL oxidation |
| 9-Hydroperoxyoctadecatrienoic acid (9-HPOT) | Peroxidases / Reductases | 9-Hydroxyoctadecatrienoic acid (9-HOTrE) | Plant oxylipin pathways |
Action of Secondary Enzymes on Hydroperoxides
Beyond simple reduction, 9-HPODE is a substrate for a variety of specialized enzymes that catalyze complex transformations, leading to functionally distinct classes of oxylipins. These pathways often compete for the same substrate pool.
Hydroperoxide lyases (HPLs) are cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. wikipedia.org When HPL acts on 9-HPODE, it cleaves the bond between C9 and C10. This reaction yields two fragments: a 9-carbon ω-oxo acid, 9-oxononanoic acid, and a 9-carbon volatile aldehyde. researchgate.netresearchgate.net The specific aldehyde produced depends on the initial substrate; for instance, cleavage of 9-HPODE can lead to the formation of (Z)-3-nonenal, a key component of "green leaf volatiles" that contribute to the characteristic aroma of fresh-cut plants. nih.gov This pathway is a cornerstone of plant defense and flavor chemistry. A multi-enzyme cascade using 9S-lipoxygenase and 9/13-hydroperoxide lyase from melon has been shown to efficiently convert linoleic acid into 9-oxononanoic acid. researchgate.net
| Enzyme | Substrate | Key Products | Significance |
| Hydroperoxide Lyase (9-HPL) | 9-HPODE | 9-oxononanoic acid, C9-aldehydes (e.g., (Z)-3-nonenal) | Plant defense, "Green leaf volatile" formation, Biopolymer precursors |
Allene (B1206475) oxide synthases (AOS) are another family of specialized cytochrome P450 enzymes (CYP74) that metabolize fatty acid hydroperoxides. While the classic jasmonic acid pathway is initiated by a 13-AOS acting on a 13-hydroperoxide, distinct AOS isoforms exist that specifically act on 9-hydroperoxides. nih.gov These enzymes, classified as CYP74C, convert 9-HPODE into a highly unstable allene oxide, 9,10-epoxy-octadecadienoic acid. nih.govnih.gov This allene oxide is not a stable end product and rapidly undergoes spontaneous hydrolysis in aqueous environments to form α- and γ-ketols. nih.govnih.gov The action of AOS on 9-HPODE represents a distinct branch of the oxylipin pathway, separate from the canonical jasmonic acid synthesis route. The example of 12,13-Epoxy-octadecanoic acid is a product derived from the action of AOS on 13-hydroperoxides, not 9-hydroperoxides. nih.gov
Following the formation of an allene oxide by AOS, the enzyme allene oxide cyclase (AOC) can catalyze its cyclization into a cyclopentenone structure. In the canonical jasmonic acid pathway, AOC acts on the 12,13-allene oxide (derived from 13-HPOT) to form cis-12-oxophytodienoic acid (cis-OPDA). oup.comresearchgate.netnih.gov
However, the pathway originating from 9-HPODE follows a different trajectory. The 9,10-allene oxide formed by 9-AOS can also cyclize, but it yields a different cyclopentenone, namely 10-oxo-phytodienoic acid (10-OPDA, also referred to as 10-oxo-11-phytoenoic acid). nih.govresearchgate.net This demonstrates the existence of a parallel but distinct cyclization pathway for 9-hydroperoxide-derived metabolites, which does not lead to the direct synthesis of jasmonic acid precursors.
| Enzyme Cascade | Initial Substrate | Intermediate | Cyclization Product | Pathway |
| 9-LOX → 9-AOS → (AOC-like activity) | Linoleic/Linolenic Acid | 9,10-allene oxide | 10-oxo-phytodienoic acid (10-OPDA) | 9-Oxylipin Pathway |
| 13-LOX → 13-AOS → AOC | α-Linolenic Acid | 12,13-allene oxide | cis-12-oxophytodienoic acid (cis-OPDA) | Jasmonic Acid Pathway |
Divinyl ether synthases (DES) represent another branch of the CYP74 family (CYP74D) that utilizes fatty acid hydroperoxides. These enzymes catalyze the formation of divinyl ether fatty acids. Specific 9-DES enzymes utilize 9-HPODE as a substrate to produce colneleic acid. nih.gov This reaction involves the stereospecific abstraction of a hydrogen atom from the carbon adjacent to the hydroperoxide group. nih.gov Divinyl ethers like colneleic acid are known to be involved in plant defense mechanisms against pathogens, and their synthesis is often induced upon infection. nih.gov While some plants also produce divinyl ethers from 13-hydroperoxides, the formation of colneleic acid is a specific outcome of the 9-lipoxygenase pathway. researchgate.net
Epoxy-alcohol synthases (EAS) catalyze the intramolecular conversion of hydroperoxides into epoxy alcohols. In plants such as potatoes, 9-HPODE is the preferred substrate for EAS activity. researchgate.net The enzyme converts 9(S)-HPODE into epoxy alcohols such as 9,10-epoxy-11-hydroxy-12-octadecenoic acid. nih.gov These epoxy alcohols can be further metabolized by epoxide hydrolases to form stable trihydroxy fatty acids (trihydroxy-octadecenoates), which have demonstrated antifungal properties and are believed to play a role in plant defense. researchgate.netnih.gov
Hydroperoxide Reductases (e.g., Peroxygenase, PXG)
Hydroperoxide reductases are enzymes that catalyze the reduction of hydroperoxides to their corresponding alcohols. Peroxygenases (PXG), a type of hydroperoxide reductase, are involved in the metabolism of fatty acid hydroperoxides. researchgate.net The mechanism of action of peroxygenase on 13-hydroperoxides has been studied, and a similar pathway is proposed for this compound. Soybean peroxygenase, for example, facilitates the heterolytic cleavage of the hydroperoxide's O-O bond. nih.gov
This enzymatic reaction converts this compound into 9-hydroxyoctadecadienoic acid (9-HODE). In addition to the formation of a hydroxyl group, peroxygenases can also catalyze the formation of epoxy alcohols. nih.gov For instance, enzymatic preparations from potato tubers have been shown to convert 9-hydroperoxyoctadecadienoic acid into products such as 9,10-epoxy-11-hydroxy-octadec-12-enoic acid. nih.gov
Isomerization and Rearrangement Products
This compound can undergo isomerization and rearrangement, leading to the formation of various structurally different products. One significant outcome of these rearrangements is the production of δ-ketols. Specifically, a mixture of 9-oxo-13-hydroxy-trans-11-octadecenoic acid and 13-oxo-9-hydroxy-trans-10-octadecenoic acid can be formed from the 9-hydroperoxide isomer. researchgate.net Interestingly, this same mixture of isomeric δ-ketols can also be generated from the 13-hydroperoxide isomer of octadecadienoic acid. researchgate.net
Sequential Metabolism and Introduction of Multiple Functional Groups
The metabolic pathway of this compound can involve sequential enzymatic reactions that introduce multiple functional groups onto the fatty acid backbone. researchgate.net Crude enzyme extracts from potato tubers can metabolize 9-hydroperoxyoctadecadienoic acids into a variety of oxygenated derivatives. nih.gov
This sequential metabolism can result in the formation of compounds with multiple hydroxyl and epoxy groups. Key products identified from the enzymatic conversion of 9-hydroperoxyoctadecadienoic acid in potato tubers include:
A monohydroxydienoic acid nih.gov
9,10-epoxy-11-hydroxy-octadec-12-enoic acid nih.gov
9,10,13-trihydroxy-octadec-11-enoic acid nih.gov
Further enzymatic action can lead to even more complex molecules. For example, soybean lipoxygenase can act on 9(S)-hydroperoxyoctadecatrienoic acid to produce conjugated triene oxidation products. These intermediates can then be further converted into four different isomers of 9,16-dihydroxyoctadecatrienoic acid, demonstrating the introduction of a second hydroxyl group at a distal position. nih.gov
Physiological Roles and Biological Activity of 9 Hydroperoxyoctadecanoic Acid and Its Metabolites
Roles in Plant Systems
Plant Development and Growth Regulation
9-Hydroperoxyoctadecanoic acid (9-HPODE) and its metabolic derivatives are integral components of the complex signaling networks that govern plant growth and development. nih.gov While often associated with stress responses, the pathways originating from 9-HPODE also play roles in normal physiological processes. In unstressed potato tubers, for instance, 9-HPODE, derived from linoleic acid, is the predominant lipoxygenase (LOX) product, suggesting its involvement in baseline physiological functions that contribute to normal development. nih.gov
The influence of 9-HPODE on growth is closely linked to its role as a precursor in the synthesis of jasmonates, a class of phytohormones with well-established regulatory functions in plant development. nih.gov The jasmonic acid (JA) pathway, which begins with the enzymatic conversion of fatty acids like linoleic acid into hydroperoxides such as 9-HPODE, modulates a variety of developmental processes. These include the inhibition of root growth, induction of tuber formation, and coiling of tendrils.
While direct application of 9-HPODE to regulate growth is not a standard agricultural practice, its endogenous production is a key step in the biosynthesis of compounds that are critical for shaping plant architecture and life cycle progression. The balance between 9-HPODE and other oxylipins can shift depending on the developmental stage and environmental conditions, thereby influencing the plant's growth trajectory.
Defense Mechanisms Against Pathogens and Pests
This compound is a key player in the plant's innate defense system against a broad spectrum of pathogens and pests. caymanchem.commedchemexpress.combertin-bioreagent.com Produced rapidly in response to microbial invasion or insect herbivory, 9-HPODE and its downstream metabolites act as potent antimicrobial and anti-herbivore agents. caymanchem.com The compound itself has demonstrated antimicrobial activity against various fungal and bacterial pathogens, contributing directly to the plant's ability to thwart infection. caymanchem.commedchemexpress.com
Upon pathogen attack or pest-induced damage, the synthesis of 9-HPODE is significantly upregulated. This accumulation is a critical part of the plant's induced defense response. For example, in maize, metabolites derived from 9-HPODE have been shown to arrest the growth of fall armyworm larvae, highlighting a direct role in anti-herbivore defense. researchgate.net
The defensive role of 9-HPODE is often mediated through the jasmonic acid signaling pathway. As a precursor to jasmonic acid, 9-HPODE initiates a signaling cascade that leads to the expression of a wide array of defense-related genes. These genes encode for proteins and secondary metabolites that have direct toxic or anti-digestive effects on pests, or that attract natural enemies of the attacking herbivores.
Table 1: Role of 9-HPODE in Plant Defense
| Organism | Role of 9-HPODE and its Metabolites | Research Finding |
| Fungi and Bacteria | Direct antimicrobial activity | 9-HPODE exhibits inhibitory effects on the growth of various fungal and bacterial pathogens. caymanchem.commedchemexpress.com |
| Fall Armyworm | Anti-herbivore defense | Metabolites derived from 9-HPODE in maize can arrest larval growth. researchgate.net |
| General Pathogens | Signal for induced defense | Accumulation of 9-HPODE is a key signal that triggers the expression of defense-related genes. |
Stress Responses (e.g., oxidative stress, wounding)
Plants respond to a variety of environmental stressors, including mechanical wounding and oxidative stress, by rapidly synthesizing signaling molecules to coordinate a defense and repair response. This compound is one of the primary oxylipins produced under these conditions. nih.govcaymanchem.commedchemexpress.com The enzymatic oxidation of linoleic acid by lipoxygenases to form 9-HPODE is a hallmark of the plant's response to cellular damage. caymanchem.com
In potato tubers, for example, injury or infection leads to a significant shift in the profile of lipoxygenase products. While 9-HPODE is the major product in control tubers, its levels change relative to other oxylipins, such as 9-hydroperoxyoctadecatrienoic acid (9-HPOTrE), in response to wounding or infection. This shift indicates a finely tuned response where the specific oxylipin profile dictates the nature of the physiological response. nih.gov
Furthermore, 9-HPODE is implicated in the management of oxidative stress. As a lipid hydroperoxide, its formation is a direct consequence of the oxidative degradation of polyunsaturated fatty acids. mdpi.com While excessive accumulation of lipid hydroperoxides can be damaging, their controlled production is a crucial part of the plant's signaling network to upregulate antioxidant defense mechanisms and manage cellular redox homeostasis. The production of 9-HPODE can induce the oxidation of intracellular glutathione (B108866), a key antioxidant, signaling a state of oxidative stress and triggering compensatory responses. medchemexpress.com
Table 2: 9-HPODE in Plant Stress Responses
| Stressor | Plant Response involving 9-HPODE | Key Research Finding |
| Wounding/Injury | Altered oxylipin profile | The ratio of 9-HPODE to other oxylipins changes significantly in injured potato tubers, indicating a specific signaling role. nih.gov |
| Oxidative Stress | Induction of antioxidant responses | 9-HPODE can induce the oxidation of intracellular glutathione, a signal for upregulating antioxidant defenses. medchemexpress.com |
| Pathogen Infection | Upregulation of defense pathways | Infection triggers the lipoxygenase pathway, leading to the production of 9-HPODE as part of the defense signaling cascade. nih.gov |
Phytohormone Precursor (e.g., Jasmonic Acid Pathway)
One of the most well-characterized roles of this compound in plants is its function as a key intermediate in the biosynthesis of jasmonic acid (JA) and related compounds, collectively known as jasmonates. nih.govresearchgate.net The jasmonate signaling pathway is a crucial regulatory system in plants, governing a wide array of physiological processes, including defense against herbivores and pathogens, as well as various aspects of growth and development. nih.gov
The biosynthesis of jasmonic acid is initiated by the oxygenation of polyunsaturated fatty acids, such as linoleic acid, by lipoxygenases to form hydroperoxides. 9-HPODE is a product of the 9-lipoxygenase (9-LOX) pathway. researchgate.net Following its formation, 9-HPODE is further metabolized by other enzymes, including allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC), to produce the cyclopentenone compound 10-oxo-11-phytoenoic acid (10-OPEA), a precursor to jasmonic acid. researchgate.net
The conversion of 9-HPODE into these downstream signaling molecules is a critical control point in the activation of jasmonate-dependent responses. The accumulation of these precursors can serve as a powerful signal for the synthesis of defense compounds, such as proteinase inhibitors, in response to wounding or herbivore attack.
Roles in Mammalian Systems (Cellular and Subcellular Level)
Immune Modulation and Inflammatory Processes (e.g., neutrophil modulation, IL-1β mRNA expression in macrophages)
In mammalian systems, this compound and its more stable metabolite, 9-hydroxyoctadecadienoic acid (9-HODE), are involved in the modulation of immune and inflammatory responses. wikipedia.orgnih.gov These lipid mediators are produced through both enzymatic and non-enzymatic oxidation of linoleic acid, particularly under conditions of oxidative stress. wikipedia.org
One of the key roles of 9-HODE is its ability to influence macrophage function. Macrophages are critical cells of the innate immune system that play a central role in inflammation. Studies have shown that 9-HODE can induce the expression of interleukin-1 beta (IL-1β) mRNA in human monocyte-derived macrophages. wikipedia.org IL-1β is a potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. The induction of IL-1β by 9-HODE suggests a role for this lipid mediator in promoting inflammatory processes. Research has demonstrated that at a concentration of 33 microM, 9-HODE induced the release of 122 pg of IL-1β per culture of 3 x 10^6 macrophages, a significant increase compared to the 4 pg/culture released by untreated cells. wikipedia.org This induction of IL-1β release suggests that 9-HODE, as a product of linoleate (B1235992) oxidation, can contribute to vascular smooth muscle cell proliferation, a process implicated in atherogenesis. wikipedia.org
Furthermore, oxidized linoleic acid metabolites, including 9-HODE and 13-HODE, have been linked to the regulation of neutrophil function. researchgate.net Neutrophils are the most abundant type of white blood cell and are key players in the acute inflammatory response. Exercise-induced increases in plasma levels of 9- and 13-HODE have been shown to be inversely related to the concentrations of granulocyte colony-stimulating factor (G-CSF) and interleukin-6 (IL-6), two cytokines known to regulate neutrophil chemotaxis and degranulation. researchgate.net This negative relationship suggests a potential modulatory role for these lipid mediators in neutrophil activity during inflammation.
Table 3: Effects of 9-HODE on Macrophage IL-1β Release
| Treatment | IL-1β Release (pg/culture) |
| Untreated Macrophages | 4 |
| 9-HODE (33 µM) | 122 |
| 13-HODE (33 µM) | 43 |
| Data from a study on human monocyte-derived macrophages (3 x 10^6 cells/culture). wikipedia.org |
Influence on Cellular Metabolism (e.g., mitochondrial metabolism in HepG2 cells)
While direct studies on the influence of this compound on cellular metabolism are limited, research has focused on its more stable metabolite, 9-hydroxyoctadecadienoic acid (9-HODE). In studies utilizing the human liver cancer cell line HepG2, 9-HODE has been investigated for its effects on mitochondrial metabolism. Interestingly, in Seahorse assays, which measure mitochondrial respiration, 9-HODE did not exhibit a direct effect on the metabolic activity of HepG2 cells. nih.gov This is in contrast to other related oxylipins, such as 9-hydroxyoctadecatrienoic acid (9-HOTrE), which was found to increase spare respiratory capacity. nih.govnih.gov
Despite the lack of a direct impact on mitochondrial respiration in these assays, both 9-HODE and 9-HOTrE were observed to increase triglyceride and pyruvate (B1213749) concentrations in HepG2 cells, particularly when the cells were supplemented with oleic acid. nih.gov The increase in triglycerides is consistent with the promotion of steatosis, or fat accumulation, in liver cells. nih.govmdpi.com For 9-HODE, this effect on triglyceride accumulation was dependent on the presence of oleic acid; it increased triglyceride levels in its presence but showed a concentration-dependent decrease without it. nih.gov
These findings suggest that while 9-HODE may not directly alter the core machinery of mitochondrial energy production in HepG2 cells under the tested conditions, it plays a role in lipid accumulation, which is a key aspect of cellular metabolism. nih.gov
Regulation of Gene Expression (e.g., CD36, FASN, PPARγ, FoxA2)
The metabolite 9-HODE has been shown to significantly regulate the expression of several genes that are crucial for lipid uptake and synthesis in hepatocytes. nih.govnih.gov Quantitative PCR (qPCR) analyses in HepG2 cells have revealed that treatment with 9-HODE leads to an increased expression of the following genes:
CD36: This gene encodes a fatty acid translocase, also known as fatty acid transporter, which is pivotal for the uptake of long-chain fatty acids into cells. nih.govnih.gov
FASN (Fatty Acid Synthase): FASN is a key enzyme involved in the de novo synthesis of fatty acids. nih.govnih.gov
PPARγ (Peroxisome Proliferator-Activated Receptor gamma): A nuclear receptor that acts as a master regulator of adipogenesis and lipid metabolism. nih.govnih.gov
FoxA2 (Forkhead box protein A2): A transcription factor that plays a role in controlling the expression of genes involved in fatty acid oxidation. nih.govnih.govnih.gov
The upregulation of these genes suggests that 9-HODE promotes an environment of increased fatty acid uptake and synthesis within the cell, contributing to the observed increase in triglyceride accumulation. nih.gov The transcriptional changes are largely consistent with the activation of PPARγ. nih.gov
Table 1: Effect of 9-HODE on Gene Expression in HepG2 Cells
| Gene | Function | Effect of 9-HODE Treatment | Reference |
|---|---|---|---|
| CD36 | Fatty Acid Uptake | Increased Expression | nih.govnih.gov |
| FASN | Fatty Acid Synthesis | Increased Expression | nih.govnih.gov |
| PPARγ | Lipid Metabolism Regulation | Increased Expression | nih.govnih.gov |
| FoxA2 | Fatty Acid Oxidation Regulation | Increased Expression | nih.govnih.gov |
Activation of Nuclear Receptors (e.g., PPARα, PPARγ)
Metabolites of this compound, particularly 9-HODE, have been identified as ligands that can directly activate nuclear receptors, specifically peroxisome proliferator-activated receptors (PPARs). nih.govnih.govwikipedia.org Transactivation assays have demonstrated that 9-HODE can activate both PPARα and PPARγ. nih.govnih.gov
PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in energy metabolism. nih.govmdpi.com
PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, and its activation generally leads to a reduction in triglyceride levels. nih.govresearchgate.net
PPARγ is a key regulator of adipogenesis and lipid storage. wikipedia.orgnih.gov
The activation of both PPARα and PPARγ by 9-HODE highlights its complex role in lipid metabolism. The activation of PPARγ, in particular, is consistent with the observed increase in the expression of its target genes, such as CD36 and FASN, leading to increased lipid uptake and synthesis. nih.govresearchgate.net Structural studies have shown that two molecules of 9-HODE can bind to the ligand-binding pocket of PPARγ simultaneously. researchgate.net
Roles in Microbial Systems
The direct roles of this compound in microbial systems are an emerging area of research. However, the broader class of molecules to which it belongs, oxylipins and fatty acid hydroperoxides, are known to be significant in host-microbe interactions and microbial community dynamics.
Host-Microbe Interactions
Oxylipins, which are bioactive lipids derived from polyunsaturated fatty acids, are crucial signaling molecules in the communication between hosts and microbes. mdpi.comnih.goveuropa.eunih.gov Both the host and the microbes can produce oxylipins, which can then modulate the host's immune response and influence the course of an infection. mdpi.comnih.gov
Microbially derived oxylipins can mimic or interfere with the host's own signaling pathways, thereby manipulating immune responses to favor the microbe's survival and persistence. mdpi.comeuropa.eu For instance, some pathogenic fungi and bacteria can synthesize oxylipins from either exogenous fatty acids provided by the host or through their own de novo pathways. mdpi.com These microbial oxylipins can play a critical role in pathogenesis. mdpi.com The study of these interactions is crucial for understanding how the gut microbiota influences health and disease, with microbial oxylipins being investigated for their role in conditions like Crohn's disease. europa.eu
Microbial Virulence and Biofilm Formation
Fatty acid hydroperoxides and related fatty acids have been shown to influence microbial virulence and the formation of biofilms. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often providing increased resistance to antibiotics.
Some fatty acids have demonstrated the ability to inhibit biofilm formation. For example, linoleic acid, the precursor to this compound, has been found to inhibit biofilm formation by Pseudomonas aeruginosa without impeding its growth. nih.govresearchgate.net This effect is thought to be mediated by the activation of quorum sensing pathways related to diffusible signaling factors. nih.gov
Conversely, certain fatty acids and their derivatives can also act as signaling molecules that control the production of virulence factors in pathogenic bacteria like Staphylococcus aureus. stjude.org In some cases, fatty acid hydroperoxides have been shown to possess direct biocidal activities against plant pathogenic bacteria. uliege.be For instance, 13-hydroperoxyoctadecatrienoic acid (13-HPOT), a linolenic acid derivative, has a dose-dependent antibacterial effect on several plant pathogens. uliege.be The interaction of these lipid hydroperoxides with bacterial membranes is a key area of investigation for their mode of action. uliege.be Furthermore, some studies suggest that certain polyunsaturated fatty acids can increase the virulence of gut pathogens like Yersinia enterocolitica. biorxiv.org
Cellular and Molecular Mechanisms of Action and Signaling Pathways Involving 9 Hydroperoxyoctadecanoic Acid
Interaction with Cellular Proteins and Enzymes
9-Hydroperoxyoctadecanoic acid (9-HPODE), a primary product of linoleic acid oxidation, is not merely a marker of cellular damage but an active participant in modulating cellular functions through its direct and indirect interactions with a variety of proteins and enzymes.
Research on the interaction between hydroperoxy fatty acids and lipoxygenases has revealed a fascinating mechanism of enzyme inactivation. While direct studies on 9-HPODE from linoleic acid are detailed, compelling evidence from a structurally similar compound, 9(S)-hydroperoxyoctadecatrienoic acid derived from alpha-linolenic acid, demonstrates the potential for suicide substrate inactivation of soybean lipoxygenase. This inactivation is notably pH-dependent, occurring markedly at pH 6.5 but not at pH 9.0. nih.gov The proposed mechanism suggests that an epoxide intermediate, formed during the conversion of the hydroperoxy acid by the enzyme, is responsible for the direct and irreversible inactivation of lipoxygenase. nih.gov This type of interaction, where the enzyme's own catalytic activity on the substrate leads to its inactivation, is a hallmark of suicide inhibition. Other related hydroperoxy fatty acids, such as 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), have also been shown to irreversibly inactivate soybean lipoxygenase-1, further supporting the concept of hydroperoxy acids acting as suicide substrates. nih.gov
The influence of 9-HPODE and its downstream metabolites extends to the regulation of gene expression and the activity of various other cellular enzymes. Studies have shown that 9-HPODE, along with its counterpart 13-HPODE, can induce the expression of proto-oncogenes such as c-Fos, c-Jun, and c-Myc. This induction is linked to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key cascade in regulating cellular processes like growth and proliferation. The conversion of linoleic acid to HPODEs appears to be a prerequisite for these growth-stimulatory effects in vascular smooth muscle cells.
Furthermore, the metabolic products of 9-HPODE can influence the expression of enzymes involved in detoxification and antioxidant responses. For instance, treatment of cells with 13-HPODE, a positional isomer of 9-HPODE, has been shown to upregulate several genes regulated by the transcription factor Nrf2, which is a master regulator of the antioxidant response. mdpi.com This includes genes involved in the glutathione (B108866) antioxidant system. mdpi.com Additionally, the reduced form of 9-HPODE, 9-hydroxyoctadecadienoic acid (9-HODE), and its oxidized product, 13-oxo-octadecadienoic acid (13-KODE), have been demonstrated to modulate inflammatory pathways by affecting the nuclear translocation of NF-κB and the activation of MAPKs.
Table 1: Modulation of Enzyme and Protein Activity by 9-HPODE and its Metabolites
| Enzyme/Protein/Pathway | Modulatory Effect | Compound |
|---|---|---|
| Soybean Lipoxygenase | Inactivation (Suicide Substrate) | 9(S)-Hydroperoxyoctadecatrienoic acid |
| Mitogen-Activated Protein Kinase (MAPK) | Activation | 9-HPODE / 13-HPODE |
| c-Fos, c-Jun, c-Myc (Proto-oncogenes) | Increased mRNA expression | 9-HPODE / 13-HPODE |
| Nrf2-regulated genes (Antioxidant response) | Upregulation | 13-HPODE |
Involvement in Oxidative Stress Mechanisms
As a lipid hydroperoxide, 9-HPODE is intrinsically linked to oxidative stress, a state of imbalance between the production of reactive oxygen species and the cellular antioxidant defense systems.
9-HPODE is a direct product of the reaction between linoleic acid and reactive oxygen species (ROS), a process that can occur both enzymatically and non-enzymatically. nih.govnih.gov The formation of 9-HPODE is a key step in the propagation of lipid peroxidation, a chain reaction that generates further ROS. While 9-HPODE itself is a reactive species, its decomposition, often catalyzed by metal ions, can lead to the formation of other highly reactive species, including alkoxyl and peroxyl radicals. These radicals can then abstract hydrogen atoms from other molecules, including adjacent polyunsaturated fatty acids, thereby propagating the oxidative cascade and amplifying the generation of ROS. nih.gov Interestingly, studies have shown that the direct effect of 9-HPODE on glutathione oxidation occurs independently of the production of hydrogen peroxide (H₂O₂), suggesting a direct oxidative capacity of this lipid hydroperoxide. nih.gov
The cellular response to the presence of 9-HPODE involves a complex interplay with various antioxidant systems. A primary target of 9-HPODE's oxidative potential is glutathione (GSH), the most abundant intracellular antioxidant. Research has demonstrated that 9-HPODE can directly induce the oxidation of GSH to glutathione disulfide (GSSG) in a dose-dependent manner. nih.gov This process is specifically mediated by the enzyme glutathione peroxidase 4 (GPx4), which is unique in its ability to reduce complex lipid hydroperoxides. nih.gov This direct interaction highlights a specific mechanism by which 9-HPODE can deplete a critical component of the cell's antioxidant defense.
The cellular response to 9-HPODE also involves the upregulation of antioxidant enzyme expression. As mentioned earlier, lipid hydroperoxides can activate the Nrf2 signaling pathway, leading to increased synthesis of enzymes involved in the glutathione system and other detoxification pathways. mdpi.com This represents an adaptive response to counteract the oxidative challenge posed by 9-HPODE. However, there is limited direct evidence of 9-HPODE's interaction with other primary antioxidant enzymes like catalase and superoxide dismutase (SOD). While these enzymes are crucial for detoxifying H₂O₂ and superoxide radicals, respectively, the oxidative effects of 9-HPODE on the glutathione system appear to be independent of H₂O₂ generation. nih.gov
Table 2: Interaction of 9-HPODE with Antioxidant Systems
| Antioxidant Component | Interaction/Effect |
|---|---|
| Glutathione (GSH) | Direct oxidation to GSSG |
| Glutathione Peroxidase 4 (GPx4) | Mediates the reduction of 9-HPODE and oxidation of GSH |
| Nrf2 Signaling Pathway | Activation, leading to increased expression of antioxidant enzymes |
| Catalase | No direct evidence of interaction with 9-HPODE |
9-HPODE is a central molecule in the process of lipid peroxidation, acting as both a product and a propagator of this damaging chain reaction. Lipid peroxidation is initiated when a reactive oxygen species abstracts a hydrogen atom from a polyunsaturated fatty acid like linoleic acid, forming a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another nearby lipid molecule, creating a new lipid radical and a lipid hydroperoxide, such as 9-HPODE. nih.gov
The presence of the hydroperoxide group makes 9-HPODE relatively unstable, especially in the presence of transition metals like iron. The decomposition of 9-HPODE can generate highly reactive alkoxyl and peroxyl radicals, which can then initiate new lipid peroxidation chains, thus propagating the damage. nih.govtandfonline.com This self-propagating nature of lipid peroxidation can lead to extensive damage to cell membranes, altering their fluidity and permeability and impairing the function of membrane-bound proteins. nih.gov Therefore, 9-HPODE is not just an end-product of oxidative damage but a key intermediate that fuels the continuation and amplification of lipid peroxidation. nih.gov
Influence on Cellular Signaling Pathways (e.g., MAPK, NF-κB, AMPK)
This compound (9-HPODE), as a product of lipid peroxidation, is a bioactive molecule that can significantly influence intracellular signaling cascades. Its effects are part of a broader cellular response to oxidative stress, where reactive lipid species act as second messengers. The impact of lipid hydroperoxides has been observed on several key pathways that regulate inflammation, cell growth, and metabolism.
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathway is crucial for converting extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. nih.gov Research on the closely related isomer, 13-hydroperoxyoctadecadienoic acid (13-HPODE), has provided significant insights into how these molecules interact with growth factor signaling. Studies have shown that 13-HPODE can augment the epidermal growth factor receptor (EGFR) signaling pathway. nih.gov It achieves this not by altering the receptor's intrinsic kinase activity but by attenuating the dephosphorylation of the receptor. This prolongs the tyrosine phosphorylation of EGFR in response to EGF, leading to an increased and more sustained activation of downstream signaling proteins, including MAP kinase. nih.gov This extended signaling can amplify the mitogenic response to growth factors. The accumulation of lipid peroxides during ferroptosis, a form of programmed cell death, is also closely linked with the MAPK pathway, which plays a critical role in oxidative stress responses. nih.gov
Nuclear Factor-κB (NF-κB) Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of genes for cytokines, chemokines, and adhesion molecules. Lipid hydroperoxides are potent activators of this pathway. nih.gov Direct evidence shows that 13-HPODE induces the activation of NF-κB in vascular smooth muscle cells. ahajournals.org This activation is functionally significant, leading to the transcriptional regulation of inflammatory genes such as vascular cell adhesion molecule-1 (VCAM-1). ahajournals.org The mechanism often involves the generation of reactive oxygen species (ROS) which act as secondary messengers, leading to the phosphorylation and subsequent degradation of the inhibitory IκB protein, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.govresearchgate.net The activation of NF-κB by lipid peroxidation products is a key mechanism by which oxidative stress contributes to inflammatory diseases. nih.govutmb.edu
AMP-activated Protein Kinase (AMPK) Pathway: AMPK acts as a central energy sensor, activated in response to metabolic stress that depletes cellular ATP. nih.gov While direct studies on 9-HPODE are limited, evidence from other reactive oxygen species suggests a strong link. Hydrogen peroxide (H₂O₂), a simple hydroperoxide, has been shown to directly activate AMPK in vitro and in vivo, a process associated with the oxidative modification of cysteine residues on the AMPK subunits. nih.gov This activation can occur independently of changes in the cellular AMP/ATP ratio. nih.gov Since lipid peroxidation can induce energy stress, it is plausible that lipid hydroperoxides like 9-HPODE could trigger AMPK activation as part of a cellular defense mechanism. nih.gov Activated AMPK works to restore energy homeostasis by inhibiting anabolic pathways and stimulating catabolic processes. nih.govnih.gov Furthermore, AMPK activation can have protective effects against lipotoxicity, the cellular damage caused by excess fatty acids, by preventing the accumulation of harmful lipid intermediates and inhibiting NF-κB activation. nih.gov
Interactive Data Table: Influence of Lipid Hydroperoxides on Cellular Signaling Pathways
| Signaling Pathway | Key Finding | Model System | Reference Compound(s) | Source |
| MAPK | Augments EGF-dependent signaling by extending the duration of MAP kinase tyrosine phosphorylation through inhibition of EGFR dephosphorylation. | Syrian Hamster Embryo Fibroblasts | 13S-HPODE | nih.gov |
| NF-κB | Activates NF-κB DNA binding activity, leading to transcriptional regulation of the inflammatory VCAM-1 gene. | Porcine Vascular Smooth Muscle Cells | 13-HPODE | ahajournals.org |
| NF-κB | Lipid peroxidation is involved in the activation of NF-κB by tumor necrosis factor. | Human Endothelial Cell Line (ECV304) | t-Butyl hydroperoxide | nih.gov |
| AMPK | H₂O₂ directly activates AMPK through oxidative modification of cysteine residues on its α and β subunits. | Purified AMPK complex, HEK 293 cells | Hydrogen Peroxide (H₂O₂) | nih.gov |
| AMPK | Activation of AMPK prevents palmitate-induced NF-κB activation and apoptosis (lipotoxicity). | Retinal Pericytes | AICAR (AMPK activator) | nih.gov |
Modulation of Cell Fate Decisions
The decision for a cell to self-renew, differentiate, or undergo apoptosis is intricately linked to its metabolic state and intracellular signaling environment. As potent signaling molecules, oxidized fatty acids like 9-HPODE can influence these critical cell fate decisions by altering the cellular redox balance and modulating key metabolic and signaling pathways.
Stem Cell Fate Regulation
The maintenance of pluripotency in embryonic stem cells (ESCs) and the self-renewal of adult stem cells are associated with a specific metabolic phenotype. alliedacademies.org Pluripotent ESCs are characterized by an abundance of metabolites with highly unsaturated structures and a more reduced intracellular environment. nih.gov The process of differentiation, conversely, is linked to a metabolic shift towards oxidative phosphorylation and an increase in intracellular reactive oxygen species (ROS). nih.govfrontiersin.org
T Cell Differentiation and Metabolism
The activation, differentiation, and function of T cells are critically dependent on metabolic reprogramming. researchgate.net Naïve T cells rely on oxidative phosphorylation for energy, but upon activation, they switch to aerobic glycolysis to support rapid proliferation and effector functions. nih.govoup.com Different T helper (Th) subsets, such as Th1, Th17, and regulatory T cells (Tregs), have distinct metabolic signatures and dependencies. researchgate.net
Fatty acid metabolism plays a complex and crucial role in this process. For instance, regulatory T cells (Tregs) rely on exogenous fatty acids and fatty acid oxidation (FAO) for their development and suppressive function. frontiersin.org In contrast, the differentiation of other lineages can be constrained by fatty acid metabolism. Notably, studies on T helper 9 (Th9) cells, which are involved in allergic inflammation and antitumor immunity, have shown that inhibiting de novo fatty acid biosynthesis actually augments their differentiation and production of interleukin-9 (IL-9). nih.gov This suggests that specific fatty acids or their metabolites may act as negative regulators of Th9 commitment.
As products of both enzymatic pathways (e.g., lipoxygenases) and general oxidative stress, oxidized fatty acids like 9-HPODE are important metabolic signals within the immune microenvironment. Their presence can influence T cell fate by modulating signaling pathways, altering the availability of substrates for energy production and biosynthesis, and potentially acting as ligands for nuclear receptors that control gene expression related to differentiation. researchgate.netfrontiersin.org
Interactive Data Table: Modulation of Cell Fate by Oxidized Lipids and Fatty Acid Metabolism
| Cell Type | Process Modulated | Key Finding | Implication for 9-HPODE | Source |
| Embryonic Stem Cells | Differentiation | Pluripotency is characterized by high levels of unsaturated metabolites; differentiation is associated with increased oxidative metabolism. | As a product of oxidation, 9-HPODE is likely part of the signaling milieu that promotes differentiation. | nih.gov |
| Adult Stem Cells | Self-renewal vs. Differentiation | Lipid metabolism, including fatty acid oxidation (FAO), plays an instructive role in stem cell fate decisions. | 9-HPODE can act as a signaling lipid to influence pathways that determine stem cell behavior. | alliedacademies.orgfrontiersin.org |
| CD4+ T Cells (Th9) | Differentiation | Inhibition of de novo fatty acid biosynthesis enhances Th9 cell differentiation. | Suggests that certain fatty acids or their metabolites, potentially including 9-HPODE, may suppress Th9 lineage commitment. | nih.gov |
| CD8+ T Cells | Memory Formation | Memory T cells rely on fatty acid oxidation (FAO) for their development and maintenance. | The balance of fatty acids and their oxidized products can influence the metabolic programming required for memory T cell formation. | nih.gov |
| Regulatory T Cells (Tregs) | Development | Treg development is inhibited in the absence of fatty acids or upon blockade of FAO. | The availability and type of fatty acids, including oxidized forms, are critical for Treg lineage stability and function. | frontiersin.org |
Analytical Detection and Quantification Methodologies for 9 Hydroperoxyoctadecanoic Acid and Its Derivatives
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of 9-HPODE and its derivatives. chromatographyonline.com This method offers high sensitivity and specificity, allowing for the identification and quantification of these compounds even at low concentrations in complex biological matrices. chromatographyonline.com The analysis is typically performed using electrospray ionization (ESI) in the negative ion mode, as the acidic nature of the carboxyl group on the fatty acid facilitates the formation of deprotonated molecules [M-H]⁻. nih.govuni-wuppertal.de
Because hydroperoxides (HPODE) are thermally unstable, a common analytical strategy involves a chemical reduction step during sample preparation to convert them into their more stable hydroxy (HODE) derivatives. researchgate.netnih.gov Therefore, many published methods focus on the detection of 9-hydroxyoctadecadienoic acid (9-HODE) as a surrogate marker for the presence of 9-HPODE in the original sample.
Nanoelectrospray ionization is a specialized ESI technique that utilizes very low flow rates (in the nanoliter-per-minute range), which enhances ionization efficiency and reduces matrix effects, leading to improved sensitivity. This technique has been successfully applied to identify hydroperoxide and hydroxide (B78521) derivatives of linoleic acid, including 9-HPODE and 9-HODE. researchgate.net The use of nano-ESI is particularly advantageous when sample volume is limited or when aiming to achieve very low detection limits. acs.org The interface for nano-ESI is designed to precisely position a fine emitter tip in front of the mass spectrometer's inlet, ensuring stable and efficient ion generation from the small volumes of eluent. acs.org
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a targeted scanning mode used in tandem mass spectrometry (typically on triple quadrupole instruments) that provides exceptional sensitivity and selectivity for quantitative analysis. wikipedia.org In an SRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the [M-H]⁻ ion of 9-HODE at m/z 295.2), the second quadrupole (q2) acts as a collision cell to fragment the precursor ion, and the third quadrupole (Q3) is set to detect one or more specific fragment ions (product ions). nih.govnih.gov This process of monitoring specific "transitions" (precursor → product) minimizes chemical noise and allows for accurate quantification. nih.govlipidmaps.org
For the analysis of 9-HODE (as a proxy for 9-HPODE), specific transitions are used to distinguish it from its isomers. nih.govmdpi.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| 9-HODE | 295.2 | 171.1 | nih.gov |
| 13-HODE | 295.2 | 195.1 | nih.gov |
| 9-oxoODE | 293.2 | 185.1 | nih.gov |
| 13-oxoODE | 293.2 | 113.1 | nih.gov |
A significant analytical challenge is the differentiation of 9-HPODE from its regioisomer (13-HPODE) and its various stereoisomers (e.g., 9S-HPODE vs. 9R-HPODE).
Regioisomers: 9-HODE and 13-HODE are regioisomers that have identical mass-to-charge ratios for their precursor ions ([M-H]⁻ at m/z 295.2). However, they can be distinguished and quantified using tandem mass spectrometry because they produce unique fragment ions upon collision-induced dissociation (CID). nih.govlipidmaps.org Cleavage of the carbon-carbon bond adjacent to the hydroxyl group results in diagnostic product ions. For 9-HODE, the characteristic fragment ion is observed at m/z 171.1, while for 13-HODE, the signature fragment is at m/z 195.1. nih.gov While MS/MS can distinguish these regioisomers, they often co-elute under standard reversed-phase chromatography conditions, making the selection of specific SRM transitions crucial for individual quantification. nih.govlipidmaps.org
Stereoisomers: The differentiation of stereoisomers (enantiomers), such as 9(S)-HODE and 9(R)-HODE, cannot be achieved by mass spectrometry alone. This requires specialized chromatographic techniques, specifically chiral chromatography. metabolomics.se An analytical workflow for resolving stereoisomers typically involves using a chiral stationary phase column in the HPLC system. nih.gov This allows for the physical separation of the enantiomers before they enter the mass spectrometer, enabling their individual detection and quantification. metabolomics.se
The sensitivity of LC-MS/MS methods for 9-HPODE and its derivatives is excellent, allowing for their measurement in trace amounts in biological samples. The limits of detection (LOD) and quantification (LOQ) can vary depending on the specific instrumentation, sample matrix, and preparation method.
| Analyte | Methodology | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| 9-HODE | Q-TOF MS | - | 9.7 nmol/L | nih.gov |
| 9-HODE | LC-MS/MS | 0.4 ppb (µg/L) | - | mdpi.com |
| Related Hydroxides (HDoHE) | LC-MS/MS-SRM | 0.5 - 8.5 pg (on column) | - | semanticscholar.org |
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Diode Array Detection)
Prior to the widespread use of mass spectrometry, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or Diode Array Detection (DAD) was a common method for analyzing lipid hydroperoxides. This technique relies on the fact that the conjugated diene structure within 9-HPODE absorbs UV light at a characteristic wavelength, typically around 234 nm.
HPLC-DAD offers a more accessible and lower-cost alternative to LC-MS. longdom.org A DAD detector can acquire a full UV-visible spectrum for each point in the chromatogram, which aids in peak identification and purity assessment. phcog.comresearchgate.net While less sensitive and specific than MS, HPLC-DAD is robust and can be used for quantifying higher concentrations of 9-HPODE, particularly in in-vitro oxidation studies or in matrices where concentrations are sufficiently high. phcog.com The method's linearity and reproducibility have been well-established for the quantification of various compounds. nih.gov
Sample Preparation Techniques
Proper sample preparation is a critical step to ensure accurate quantification of 9-HPODE, prevent its degradation, and remove interfering substances from the sample matrix. uni-wuppertal.denih.gov
Extraction: The first step is typically an extraction of lipids from the biological sample (e.g., plasma, tissue, cells). Common methods include:
Liquid-Liquid Extraction (LLE): Classic methods like the Folch or Bligh and Dyer procedures use a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract a broad range of lipids. nih.gov
Prevention of Autooxidation and Degradation: Since polyunsaturated fatty acids are prone to autooxidation during sample handling, it is standard practice to add antioxidants like butylated hydroxytoluene (BHT) to all solvents used during the extraction process. nih.gov To address the instability of the hydroperoxide group, a reduction step is often included. Reagents such as triphenylphosphine (B44618) (TPP) or stannous chloride are used to quantitatively reduce hydroperoxides (e.g., 9-HPODE) to their more stable corresponding hydroxides (e.g., 9-HODE) prior to LC-MS analysis. nih.govgsartor.org This ensures that the measured amount of the hydroxide accurately reflects the initial amount of the hydroperoxide in the sample.
Extraction from Biological Matrices (e.g., plant tissue, plasma, brain)
The initial and one of the most critical steps in the analysis of 9-HPODE is its extraction from the biological matrix. The choice of extraction method is dictated by the nature of the sample and the need to minimize the degradation of the target analyte. Given the instability of hydroperoxides, it is crucial that extraction procedures are performed under cold conditions to prevent artefactual formation or degradation of oxylipins. mdpi.com
Plant Tissue: For the extraction of lipids, including 9-HPODE, from plant leaves, a common approach involves the rapid inactivation of enzymatic activity that could alter the lipid profile. k-state.edu A widely used protocol begins with the immediate immersion of the plant tissue into hot isopropanol (B130326) (around 75°C), often containing an antioxidant such as butylated hydroxytoluene (BHT), for a short period to denature degradative enzymes like phospholipases. k-state.edu Following this initial step, a more exhaustive extraction is carried out using a mixture of chloroform and methanol. k-state.edu The resulting extract is then partitioned with an aqueous salt solution to separate the lipid-containing organic phase from the more polar, water-soluble components.
A general procedure for extracting lipids from plant leaves is outlined below:
| Step | Procedure | Purpose |
| 1 | Immediately immerse fresh plant tissue (e.g., 1-8 leaves) in pre-heated (75°C) isopropanol containing 0.01% BHT. | To inactivate degradative enzymes and prevent further enzymatic lipid modification. |
| 2 | Continue heating for approximately 15 minutes. | Ensures complete enzyme inactivation. |
| 3 | Add chloroform and water and agitate the mixture for about 1 hour at room temperature. | To partition the lipids into the organic phase. |
| 4 | Transfer the lipid extract to a new tube. | To separate the extract from the plant debris. |
| 5 | Perform a second extraction of the plant tissue with a chloroform/methanol mixture containing 0.01% BHT for 30 minutes. | To ensure exhaustive extraction of lipids. |
| 6 | Combine the organic extracts. | To pool all the extracted lipids for subsequent analysis. |
Plasma: The extraction of 9-HPODE from plasma is complicated by the presence of high concentrations of proteins to which lipids can be bound. Therefore, a protein precipitation step is often the first measure taken. mdpi.commdpi.com This is typically achieved by adding a water-miscible organic solvent, such as methanol, ethanol, or acetonitrile, often at cold temperatures to enhance precipitation. mdpi.commdpi.com Following centrifugation to remove the precipitated proteins, the supernatant containing the lipids can be further purified using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
In LLE, a non-polar solvent is added to the supernatant to extract the lipids. A common and effective method for plasma lipid extraction is the use of a single-phase mixture of 1-butanol (B46404) and methanol (e.g., 1:1 v/v), which has been shown to efficiently extract a broad range of lipid classes with high recovery and reproducibility. nih.gov This approach is also advantageous as it uses non-halogenated solvents and can be directly compatible with subsequent liquid chromatography-mass spectrometry (LC-MS) analysis without the need for drying and reconstitution steps. nih.gov
SPE is another widely used technique for cleaning up and concentrating oxylipins from biological fluids. sigmaaldrich.comthermofisher.com After protein precipitation, the supernatant is loaded onto an SPE cartridge. The choice of the solid phase and elution solvents allows for the selective retention and subsequent elution of the analytes of interest, thereby removing interfering substances. thermofisher.com
Brain Tissue: The brain is a lipid-rich organ, and the extraction of 9-HPODE follows general lipid extraction protocols, with the Folch method and its modifications being the most common. microbenotes.comnih.gov This procedure involves homogenizing the brain tissue in a mixture of chloroform and methanol (typically 2:1 v/v). microbenotes.com This creates a single-phase system that effectively solubilizes the brain lipids. The subsequent addition of water or a salt solution induces phase separation, with the lipids partitioning into the lower chloroform layer. microbenotes.com For a more quantitative extraction of all lipid classes, including more polar ones, adjustments to the solvent ratios and the use of acidified solvents may be necessary. nih.gov
A simplified overview of the Folch method for brain lipid extraction is as follows:
| Step | Procedure | Purpose |
| 1 | Homogenize fresh or frozen brain tissue in a chloroform/methanol (2:1 v/v) mixture. | To disrupt the tissue and solubilize the lipids in a single phase. |
| 2 | Agitate the homogenate at room temperature. | To ensure thorough extraction. |
| 3 | Separate the liquid extract from the solid residue by filtration or centrifugation. | To remove insoluble cellular components. |
| 4 | Add water or a 0.9% NaCl solution to the extract. | To induce phase separation. |
| 5 | After centrifugation, collect the lower chloroform phase containing the lipids. | To isolate the lipid fraction from water-soluble compounds. |
| 6 | The collected organic phase can then be concentrated for analysis. | To prepare the sample for subsequent analytical steps. |
Derivatization Strategies
Due to the thermal instability of the hydroperoxide group, direct analysis of 9-HPODE by gas chromatography (GC) is not feasible. nih.gov Therefore, derivatization is a common strategy to improve the volatility, thermal stability, and chromatographic behavior of 9-HPODE, as well as to enhance its detectability.
A frequent approach involves the reduction of the hydroperoxide moiety to a more stable hydroxyl group, converting 9-HPODE to 9-hydroxyoctadecadienoic acid (9-HODE). This reduction can be achieved using various reducing agents. Following reduction, the resulting hydroxyl group and the carboxylic acid group can be derivatized.
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as hydroxyl and carboxyl groups. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with these functional groups to form trimethylsilyl (B98337) (TMS) ethers and esters, respectively. k-state.edumdpi.com These TMS derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis. The derivatization reaction is typically carried out at an elevated temperature (e.g., 75°C) for a specific duration to ensure complete reaction. mdpi.com
Alkylation (Esterification): The carboxylic acid group of 9-HODE can be converted to an ester, most commonly a methyl ester, to increase its volatility. This can be achieved by reacting with an alkylating agent in the presence of a catalyst. nih.gov
For High-Performance Liquid Chromatography (HPLC) Analysis:
While HPLC can, in some cases, analyze underivatized hydroperoxides, derivatization can be employed to enhance detection sensitivity, particularly for UV-visible detection. diva-portal.org
UV-Absorbing Derivatives: The carboxylic acid group can be derivatized with a reagent that introduces a chromophore with strong UV absorbance at a longer wavelength. An example is the use of 2,4'-dibromoacetophenone, which reacts with the carboxylic acid to form a phenacyl ester that can be readily detected by UV detectors. diva-portal.org
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
Derivatization can also be used to improve the ionization efficiency and stability of 9-HPODE for LC-MS/MS analysis.
Methoxypropene (MxP) Labeling: A one-step derivatization with 2-methoxypropene (B42093) (2-MxP) has been shown to chemically label fatty acid hydroperoxides. This derivatization improves the stability of the hydroperoxide and enhances its ionization efficiency in positive ion mode mass spectrometry, leading to lower limits of detection.
The following table summarizes common derivatization strategies for 9-HPODE and its reduced form, 9-HODE:
| Analytical Technique | Derivatization Strategy | Target Functional Group(s) | Reagent Example | Purpose |
| GC-MS | Silylation (after reduction to 9-HODE) | Hydroxyl, Carboxylic acid | BSTFA | Increase volatility and thermal stability. |
| GC-MS | Alkylation (after reduction to 9-HODE) | Carboxylic acid | Diazomethane or BF3/Methanol | Increase volatility. |
| HPLC-UV | Esterification (after reduction to 9-HODE) | Carboxylic acid | 2,4'-dibromoacetophenone | Enhance UV detection. |
| LC-MS/MS | Chemical Labeling | Hydroperoxide | 2-methoxypropene (2-MxP) | Improve stability and ionization efficiency. |
Considerations for Stability and Handling of Hydroperoxides
The hydroperoxide functional group is inherently unstable and susceptible to decomposition, which poses a significant challenge for the accurate analysis of 9-HPODE. researchgate.net Several factors can contribute to the degradation of hydroperoxides, including heat, light, and the presence of metal ions.
Thermal Instability: Lipid hydroperoxides are thermally labile. High temperatures, such as those used in GC injectors, can cause the decomposition of the hydroperoxide group, making direct GC analysis of 9-HPODE impossible. nih.gov This decomposition can lead to the formation of a variety of secondary oxidation products, including aldehydes, ketones, and epoxy-ketones. mdpi.comresearchgate.net Therefore, all analytical procedures, from sample collection and extraction to storage, should be conducted at low temperatures to minimize thermal degradation.
Catalytic Decomposition: Metal ions, particularly transition metals like iron, can catalyze the decomposition of hydroperoxides. Heme-containing proteins, for instance, can initiate the breakdown of 9-HPODE into various degradation products. mdpi.comresearchgate.net It is therefore important to minimize contact with metal surfaces and to consider the use of chelating agents during sample preparation to sequester metal ions.
Storage and Handling: To ensure the integrity of samples containing 9-HPODE, immediate analysis after collection and extraction is ideal. If storage is necessary, samples should be kept at ultra-low temperatures, such as -70°C or -80°C, to slow down degradation processes. researchgate.net The extracted lipid hydroperoxides are reported to be stable for at least one month when stored at -80°C.
The addition of antioxidants, such as butylated hydroxytoluene (BHT), during the extraction process is a common practice to prevent autoxidation and degradation of polyunsaturated fatty acids and their hydroperoxides. k-state.edu
Key considerations for the stability and handling of 9-HPODE are summarized below:
| Consideration | Recommendation | Rationale |
| Temperature | Perform all procedures at low temperatures (e.g., on ice). Avoid high temperatures during analysis (e.g., GC without derivatization). | To minimize thermal decomposition of the hydroperoxide group. |
| Light | Protect samples from light. | To prevent photo-oxidation. |
| Metal Contamination | Use metal-free containers and reagents where possible. Consider the use of chelating agents. | To prevent metal-catalyzed decomposition. |
| Storage | Analyze samples immediately or store extracts at -70°C or -80°C. | To minimize degradation over time. |
| Antioxidants | Add antioxidants like BHT during extraction. | To prevent further oxidation and degradation. |
By adhering to these stringent extraction, derivatization, and handling protocols, it is possible to achieve reliable and accurate quantification of 9-HPODE and its derivatives in various biological matrices, which is essential for understanding their roles in physiological and pathological processes.
Methodological Advancements and Future Research Directions
In Vitro Cellular Models for Mechanistic Studies
In vitro cellular models are indispensable tools for dissecting the specific molecular and cellular effects of 9-HpODE in a controlled environment. These models allow researchers to investigate signaling pathways, cytotoxicity, and other cellular responses without the complexities of a whole-organism system.
Human airway epithelial cells (HAEC) have been utilized to study the impact of 9-HpODE on cellular oxidative stress. In these models, 9-HpODE was shown to induce a dose-dependent increase in the oxidation of glutathione (B108866) (GSH), a key intracellular antioxidant. nih.gov This effect was found to be mediated by glutathione peroxidase 4 (GPx4) and was independent of secondary products or the generation of hydrogen peroxide. nih.gov
The Caco-2 cell line, a human colorectal adenocarcinoma cell line that can differentiate into a model of the intestinal epithelium, has been used to study the effects of the related compound 13-hydroperoxyoctadecadienoic acid (13-HPODE). mdpi.com Such models could be adapted to investigate the specific impacts of 9-HpODE on gut health, inflammation, and tumorigenesis. mdpi.comnih.gov By exposing Caco-2 cells to 9-HpODE, researchers could explore changes in gene expression, cell proliferation, and barrier function.
| Cell Line | Organism | Tissue of Origin | Application in 9-HpODE Research | Key Findings/Potential Insights |
| HAEC | Human | Airway Epithelium | Investigating oxidative stress pathways. nih.gov | 9-HpODE induces glutathione oxidation via GPx4. nih.gov |
| Caco-2 | Human | Colorectal Adenocarcinoma | Potential model for studying intestinal effects of 9-HpODE. mdpi.comnih.gov | Could elucidate roles in gut inflammation and barrier integrity. mdpi.com |
| Monocyte Cell Lines | Human | Blood | Studying effects on lipid uptake and apoptosis (related 9-HODE). nih.gov | Potential to study inflammatory responses to 9-HpODE. |
Genetic Manipulation and Mutant Studies (e.g., LOX gene knockouts)
Genetic manipulation, particularly the creation of knockout models for lipoxygenase (LOX) genes, has been instrumental in understanding the endogenous production and physiological roles of 9-HpODE. LOX enzymes are responsible for the initial oxygenation of linoleic acid to form 9-HpODE. nih.govresearchgate.net
Studies in barley involving the knockout of specific LOX genes, such as HvLOXA and HvLOXC1, have demonstrated significant reductions in total LOX activity. nih.gov This, in turn, affects the profile of oxylipins, including hydroperoxides derived from linoleic acid. nih.gov By analyzing the phenotype of these knockout plants, researchers can infer the functions of LOX-derived products like 9-HpODE in processes such as grain storability and fatty acid accumulation. nih.gov
Similarly, in maize, transposon-insertional disruption of the ZmLOX5 gene, a 9-LOX, resulted in a loss of resistance to insect herbivory and reduced accumulation of defense-related metabolites. researchgate.net This suggests a critical role for 9-LOX-derived oxylipins in plant defense signaling. These genetic models provide a powerful platform to study the consequences of reduced or eliminated 9-HpODE synthesis in a biological context. researchgate.net
| Organism | Gene Knockout | Effect on LOX Activity | Phenotypic Consequence | Implication for 9-HpODE Research |
| Barley | HvLOXA, HvLOXC1 | Significantly decreased total LOX activity. nih.gov | Altered fatty acid accumulation and grain storability. nih.gov | Demonstrates the role of specific LOX isoforms in the production of linoleic acid hydroperoxides. |
| Maize | ZmLOX5 (a 9-LOX) | Reduced accumulation of multiple oxylipins upon wounding. researchgate.net | Loss of resistance to insect herbivory. researchgate.net | Highlights the role of 9-HpODE or its downstream metabolites in plant defense mechanisms. |
"Omics" Approaches (e.g., Lipidomics, Transcriptomics)
"Omics" technologies offer a comprehensive, high-throughput view of the molecular changes induced by 9-HpODE.
Lipidomics , the large-scale study of lipids, is crucial for identifying and quantifying 9-HpODE and its various metabolites within complex biological samples. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), enable the sensitive and specific detection of lipid hydroperoxides. researchgate.netresearchgate.net Targeted lipidomic approaches can be designed to specifically measure the levels of 9-HpODE and related oxylipins in cells or tissues, providing insights into how their profiles change in response to various stimuli or in different disease states. researchgate.netresearchgate.net This allows for the identification of novel biomarkers and a deeper understanding of the lipid networks affected by 9-HpODE. nih.gov
Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, reveals how 9-HpODE modulates gene expression. Studies on the related 13-HPODE in Caco-2 cells have shown that it can induce genes related to detoxification, metabolic pathways, and peroxisome proliferator-activated receptor (PPAR) signaling. mdpi.com A similar transcriptomic approach applied to 9-HpODE would likely uncover unique gene expression signatures and signaling pathways, shedding light on its specific biological functions and mechanisms of action. mdpi.comnih.gov
| "Omics" Approach | Methodology | Application to 9-HpODE Research | Potential Discoveries |
| Lipidomics | LC-MS/MS, GC-MS | Identification and quantification of 9-HpODE and its metabolites in biological samples. researchgate.netresearchgate.netresearchgate.net | Biomarkers for oxidative stress; understanding of metabolic pathways. nih.gov |
| Transcriptomics | RNA-sequencing (RNA-seq), Microarrays | Analysis of global gene expression changes in cells treated with 9-HpODE. mdpi.comnih.gov | Identification of signaling pathways and cellular processes regulated by 9-HpODE. mdpi.com |
Computational and In-silico Studies
Computational and in-silico methods are increasingly being used to predict the structure, reactivity, and interactions of molecules like 9-HpODE. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the three-dimensional structures and stability of different hydroperoxide isomers. mdpi.com These theoretical studies can complement experimental data from techniques like NMR spectroscopy to provide a high-resolution structural understanding of these complex molecules. mdpi.com
Molecular docking is another powerful in-silico tool that can predict the binding affinity and interaction patterns between 9-HpODE and target proteins, such as enzymes or receptors. mdpi.combiorxiv.orgmdpi.com By simulating how the molecule fits into the active site of a protein, researchers can generate hypotheses about its mechanism of action and identify potential molecular targets, guiding further experimental validation. mdpi.comnih.gov
| Computational Method | Description | Application to 9-HpODE Research |
| Quantum Chemical Calculations (e.g., DFT) | Uses quantum mechanics to model the electronic structure and geometry of molecules. mdpi.com | Determining the stable three-dimensional conformations and stereochemistry of 9-HpODE isomers. mdpi.com |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. mdpi.commdpi.com | Identifying potential protein targets of 9-HpODE and predicting binding interactions. |
| ADMET Profiling | In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. biorxiv.org | Evaluating the drug-like properties of 9-HpODE and its derivatives. |
Investigation of Stereoisomer-Specific Activities
9-HpODE is formed as a racemic mixture of stereoisomers, primarily 9(S)-HpODE and 9(R)-HpODE, through both enzymatic and non-enzymatic pathways. wikipedia.org Investigating the specific biological activities of each stereoisomer is critical, as they can have distinct, and sometimes opposing, effects. For instance, the reduced forms, 9(S)-HODE and 9(R)-HODE, have been shown to have different biological activities. nih.gov
Enzymatic synthesis using specific lipoxygenases can produce stereochemically pure isomers. For example, maize 9-lipoxygenase can be used to specifically synthesize 9(S)-HpODE. nih.gov By isolating or synthesizing pure stereoisomers, researchers can treat cellular or animal models with each form individually. This allows for a direct comparison of their effects on signaling pathways, receptor activation (e.g., PPARs), and inflammatory responses. nih.gov Such studies are essential for understanding the precise biological consequences of 9-HpODE formation in different physiological and pathological contexts.
| Stereoisomer | Method of Production/Isolation | Known/Potential Differentiating Activities |
| 9(S)-HpODE | Enzymatic synthesis using maize 9-lipoxygenase. nih.gov | Precursor to 9(S)-HODE, which can activate PPARβ. wikipedia.org |
| 9(R)-HpODE | Can be formed by cyclooxygenase enzymes. wikipedia.org | Precursor to 9(R)-HODE; may have unique interactions with cellular targets. nih.govwikipedia.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
